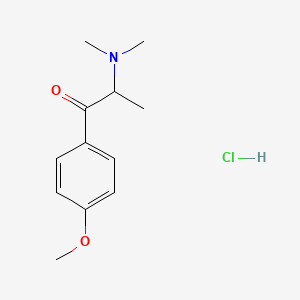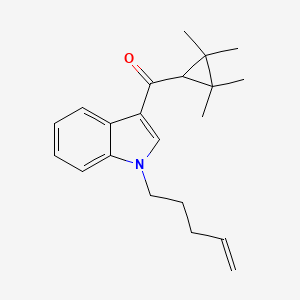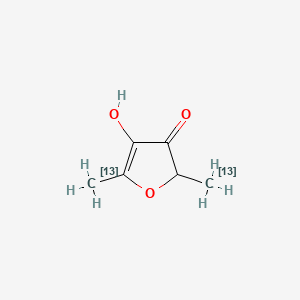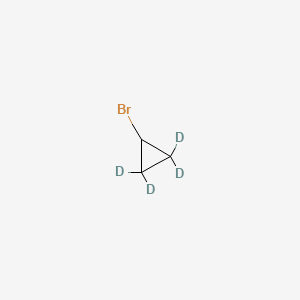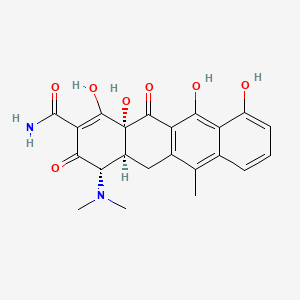
Wood’s Legierung - Schmelzbarer Stab
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wood’s alloy, also known as Wood’s metal, is a fusible alloy composed of bismuth, lead, tin, and cadmium. It is named after Barnabas Wood, who discovered it in the 19th century. This alloy is notable for its low melting point, which is around 70°C (158°F), making it useful in various applications where low-temperature melting is required .
Wissenschaftliche Forschungsanwendungen
Wood’s alloy has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a low-melting-point solder and in thermal analysis experiments.
Biology: Employed in histology for embedding biological samples.
Medicine: Utilized in radiotherapy for shielding and in dental procedures.
Wirkmechanismus
Target of Action
Wood’s alloy, also known as Lipowitz’s alloy or by the commercial names Cerrobend, Bendalloy, Pewtalloy, and MCP 158, is a metal alloy primarily used for soldering and making custom metal parts . Its primary targets are the materials it is meant to join or mold.
Mode of Action
Wood’s alloy is a eutectic, fusible alloy of 50% bismuth, 26.7% lead, 13.3% tin, and 10% cadmium by mass . It has a melting point of approximately 70 °C (158 °F) . When heated to its melting point, the alloy becomes a liquid that can be poured into molds or used to join other metals. Once cooled, it solidifies into a hard, durable form that maintains the shape of the mold or the joint.
Biochemical Pathways
It’s important to note that its vapor is toxic to touch or breathe . Therefore, proper safety measures should be taken when handling and working with this alloy.
Result of Action
The primary result of Wood’s alloy’s action is the creation of custom-shaped metal parts or the joining of existing parts. For example, it is used to make custom-shaped apertures and blocks for medical radiation treatment, and to make casts of keys that are hard to otherwise duplicate .
Action Environment
The action of Wood’s alloy is influenced by environmental factors such as temperature and handling conditions. Its low melting point allows it to be easily molded at relatively low temperatures. It should be handled in well-ventilated areas due to the toxicity of its vapors . Furthermore, it should be stored in a cool, dry place to prevent unintentional melting and vapor production.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Wood’s alloy is typically prepared by melting the constituent metals together in the correct proportions. The standard composition is 50% bismuth, 26.7% lead, 13.3% tin, and 10% cadmium . The metals are heated until they melt and form a homogeneous mixture. This process is usually carried out in a controlled environment to prevent oxidation and contamination.
Industrial Production Methods
In industrial settings, Wood’s alloy is produced in large batches using induction furnaces. The metals are weighed and added to the furnace, where they are melted and mixed thoroughly. The molten alloy is then cast into ingots or sticks for easy handling and distribution .
Analyse Chemischer Reaktionen
Types of Reactions
Wood’s alloy primarily undergoes physical changes rather than chemical reactions due to its stable nature. it can participate in oxidation and reduction reactions under certain conditions.
Common Reagents and Conditions
Oxidation: When exposed to air at high temperatures, the metals in Wood’s alloy can oxidize, forming oxides such as bismuth oxide, lead oxide, tin oxide, and cadmium oxide.
Reduction: The alloy can be reduced back to its metallic form using reducing agents like hydrogen gas or carbon monoxide.
Major Products Formed
The major products formed from the oxidation of Wood’s alloy are the respective metal oxides. These oxides can be further processed or used in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rose’s metal: Composed of bismuth, lead, and tin, with a melting point of approximately 98°C.
Newton’s metal: Another low-melting-point alloy with a composition similar to Wood’s alloy but with slight variations in the proportions of the constituent metals.
Cerrobend: A commercial name for a similar alloy used in radiation shielding.
Uniqueness
Wood’s alloy is unique due to its specific composition, which provides a lower melting point compared to other similar alloys. This makes it particularly useful in applications where precise temperature control is essential .
Eigenschaften
CAS-Nummer |
8049-22-7 |
|---|---|
Molekularformel |
Cd12Sn2 |
Molekulargewicht |
1586.388 |
IUPAC-Name |
cadmium;tin |
InChI |
InChI=1S/12Cd.2Sn |
InChI-Schlüssel |
OIBLPQFTAJDRMC-UHFFFAOYSA-N |
SMILES |
[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Cd].[Sn].[Sn] |
Synonyme |
50% Bi-25% Pb-12.5% Sn-12.5% Cd, Bismuth alloy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide](/img/structure/B590927.png)


![1h-Furo[2,3-g]indole](/img/structure/B590931.png)
